molecular formula C7H5BrClF B1362055 2-Chloro-4-fluorobenzyl bromide CAS No. 45767-66-6

2-Chloro-4-fluorobenzyl bromide

Cat. No.: B1362055
CAS No.: 45767-66-6
M. Wt: 223.47 g/mol
InChI Key: GAUUDQVOPUKGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluorobenzyl bromide is an organic compound with the molecular formula C7H5BrClF. It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-fluorobenzyl bromide can be synthesized through the bromination of 2-chloro-4-fluorotoluene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other types of reactions such as oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzylic position to form the corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to the corresponding benzyl alcohol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a benzylamine derivative, while oxidation with potassium permanganate would produce a benzaldehyde or benzoic acid derivative.

Scientific Research Applications

2-Chloro-4-fluorobenzyl bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of enzyme mechanisms and protein functions.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluorobenzyl bromide primarily involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is displaced by a nucleophile, forming a new carbon-nucleophile bond. This reaction is facilitated by the electron-withdrawing effects of the chlorine and fluorine atoms, which stabilize the transition state and enhance the reactivity of the compound.

Comparison with Similar Compounds

    4-Fluorobenzyl bromide: Similar in structure but lacks the chlorine atom, resulting in different reactivity and applications.

    2-Bromobenzyl bromide: Contains a bromine atom at the 2 position instead of chlorine and fluorine, leading to variations in chemical behavior.

    3,5-Difluorobenzyl bromide: Substituted with two fluorine atoms at the 3 and 5 positions, offering distinct reactivity patterns.

Uniqueness: 2-Chloro-4-fluorobenzyl bromide is unique due to the combined presence of chlorine and fluorine atoms, which impart specific electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

1-(bromomethyl)-2-chloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUUDQVOPUKGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369351
Record name 2-Chloro-4-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45767-66-6
Record name 2-Chloro-4-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2-chloro-4-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

By the method of Example 7, Step C, 141.4 g (0.978 mole) of 2-chloro-4-fluorotoluene, 175.8 g (0.978 mole) of N-bromosuccinimide, and 5.0 g of benzoyl peroxide in 15 liters of carbon tetrachloride were reacted, yielding 165 g of 2-chloro-4-fluorobenzyl bromide as a white solid.
Quantity
141.4 g
Type
reactant
Reaction Step One
Quantity
175.8 g
Type
reactant
Reaction Step One
Quantity
15 L
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of bromine (7.10 ml) in carbon tetrachloride (70 ml) was added slowly over a period of 3 hours to a solution of 2-chloro-4-fluorotoluene (20.0 g) in carbon tetrachloride (80 ml) maintained at the reflux temperature and irradiated by light from a tungsten lamp (200 watt). After the addition was completed the mixture was heated at the reflux temperature with irradiation until the colour had been discharged (ca.1 hour). The solvent was then removed by evaporation under reduced pressure and the residual oil distilled to yield 2-chloro-4-fluorobenzyl bromide (80% pure, 18.0 g) b.p. 110°-120° C./15 mm Hg.
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 77.6 g (0.54 mol) of 2-chloro-4-fluorotoluene, 95.6 g (0.54 mol) of N-bromosuccinimide, 1 g of benzoyl peroxide, and 1000 ml of carbon tetrachloride were refluxed for 3 h. The resulting mixture was cooled to room temperature and then filtered through a glass frit (G3). The precipitate was additionally washed with 3×100 ml of carbon tetrachloride. The combined filtrate was evaporated to dryness. Fractional distillation of the residue gave pure title product, bp 97-99° C./10 mm Hg. Yield 106 g (88%).
Quantity
77.6 g
Type
reactant
Reaction Step One
Quantity
95.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-fluorobenzyl bromide
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-fluorobenzyl bromide
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-fluorobenzyl bromide
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-fluorobenzyl bromide
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-fluorobenzyl bromide
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-fluorobenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.